molecular formula C14H15NO2S B3018100 N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide CAS No. 2034345-37-2

N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide

Cat. No.: B3018100
CAS No.: 2034345-37-2
M. Wt: 261.34
InChI Key: JMIKRGSUFHVELI-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a cyclopentyl group, and a furan carboxamide moiety

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound’s heterocyclic structure makes it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.

Mechanism of Action

While the specific mechanism of action for “N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide” is not available, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide typically involves the following steps:

    Formation of the cyclopentyl-thiophene intermediate: This step involves the reaction of thiophene with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Coupling with furan-3-carboxylic acid: The cyclopentyl-thiophene intermediate is then coupled with furan-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated furan derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide: Similar structure but with the carboxamide group attached to the 2-position of the furan ring.

    N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-3-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is unique due to its specific combination of a thiophene ring, a cyclopentyl group, and a furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIKRGSUFHVELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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